Cis-Stereoselectivity in Heterogeneous Hydrogenation: 85–88% cis-Alkene Yield Achieved with Pd-Montmorillonite Catalysts
In the liquid-phase hydrogenation of 1-phenyl-1-pentyne over low-loaded Pd-montmorillonite catalysts, cis-stereoselectivities of 85–88% were observed in THF when the reaction time was limited to ≤90 minutes [1]. Under these conditions, high conversions were obtained with minimal overhydrogenation. The activity of these Pd-montmorillonite catalysts was substantially higher than that of the standard Lindlar Pd catalyst, allowing for a considerably lower catalyst loading to achieve comparable performance [1].
| Evidence Dimension | Cis-alkene stereoselectivity |
|---|---|
| Target Compound Data | 85–88% cis-selectivity |
| Comparator Or Baseline | Lindlar Pd catalyst (comparable cis-selectivity but lower activity) |
| Quantified Difference | Similar cis-selectivity (85–88%) but with 'substantially higher' catalyst activity for Pd-montmorillonite vs. Lindlar Pd |
| Conditions | Liquid-phase hydrogenation at 298 K, 1 atm H₂, THF solvent, S:C ≥5000, reaction time ≤90 min |
Why This Matters
This quantifies a robust, reproducible stereoselective pathway to cis-alkenes, a key intermediate motif in natural product and pharmaceutical synthesis, with a demonstrated advantage in catalyst efficiency over a widely used commercial benchmark.
- [1] Mastalir, Á., Király, Z., Szöllösi, G., & Bartók, M. (2001). Stereoselective hydrogenation of 1-phenyl-1-pentyne over low-loaded Pd-montmorillonite catalysts. Applied Catalysis A: General, 213(1), 133–140. View Source
